molecular formula C8H13NO3 B3232714 (2R)-1-propanoylpyrrolidine-2-carboxylic acid CAS No. 1344945-82-9

(2R)-1-propanoylpyrrolidine-2-carboxylic acid

Cat. No. B3232714
M. Wt: 171.19 g/mol
InChI Key: DAOGFHQPAHSMQS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical formula, molar mass, systematic name, and synonyms .


Synthesis Analysis

Synthesis analysis involves understanding the process of creating the compound. This often involves retrosynthetic analysis, which is a technique frequently applied in organic synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D configuration of the compound. This is often determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This often involves understanding major types of reactions such as nucleophilic substitution, elimination, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Safety And Hazards

Safety and hazards information typically includes how to safely handle and store the compound, as well as its potential health risks .

Future Directions

Future directions could involve potential applications of the compound in various fields such as medicine, energy, or materials .

properties

IUPAC Name

(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOGFHQPAHSMQS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-propanoylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-1-propanoylpyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R)-1-propanoylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.